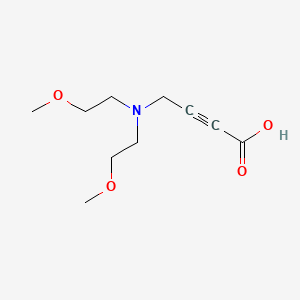
4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid
Vue d'ensemble
Description
4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a but-2-ynoic acid backbone with a bis-(2-methoxyethyl)-amino group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid typically involves the reaction of but-2-ynoic acid with bis-(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-(2-methoxyethyl)amine: A related compound with similar structural features but different functional groups.
But-2-ynoic acid: The parent compound without the bis-(2-methoxyethyl)-amino group.
Uniqueness
4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid is unique due to the presence of both the but-2-ynoic acid backbone and the bis-(2-methoxyethyl)-amino group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-[bis(2-methoxyethyl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C10H17NO4/c1-14-8-6-11(7-9-15-2)5-3-4-10(12)13/h5-9H2,1-2H3,(H,12,13) |
Clé InChI |
YCHIMKSDNJPETL-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCOC)CC#CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














